molecular formula C25H20FNO7S B2982718 [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone CAS No. 1114872-66-0

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B2982718
CAS No.: 1114872-66-0
M. Wt: 497.49
InChI Key: QBJOQNYBRJYLMR-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components including a 2,3-dihydro-1,4-benzodioxin-6-yl group, a 4H-1,4-benzothiazin-2-yl group, and a 3,4-dimethoxyphenyl group . These groups are common in various organic compounds and can contribute to the overall properties of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The presence of the benzodioxin and benzothiazin rings suggests a complex, polycyclic structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzodioxin and benzothiazin rings, as well as the electron-donating methoxy groups and the electron-withdrawing fluoro and sulfone groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the sulfone and fluoro groups could affect its solubility in different solvents .

Scientific Research Applications

Carbonic Anhydrase Inhibition

A study by Balaydın et al. (2012) involved the synthesis of novel bromophenols, including derivatives of dimethoxyphenyl methanone, and investigated their inhibitory effects on human cytosolic carbonic anhydrase II (hCA II). These compounds exhibited carbonic anhydrase inhibitory capacities, suggesting potential applications as leads for novel inhibitors valuable for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antioxidant Properties

Çetinkaya et al. (2012) synthesized derivatives of dihydroxyphenyl methanone and evaluated their in vitro antioxidant activities. The study found that these synthesized bromophenols had effective antioxidant power, with significant potential for applications requiring antioxidant properties (Çetinkaya et al., 2012).

Crystal Structure and DFT Study

Research by Huang et al. (2021) on boric acid ester intermediates, including derivatives of phenyl methanone, focused on confirming their structures through various spectroscopic methods and X-ray diffraction. This work highlights the importance of these compounds in understanding molecular conformations and physicochemical properties through density functional theory (DFT) and crystallographic analyses (Huang et al., 2021).

Anti-tumor Agents

Hayakawa et al. (2004) synthesized derivatives of benzofuran-2-carboxylic acid ethyl ester as potent anti-tumor agents, showcasing the therapeutic potential of these compounds against tumorigenic cell lines. This study indicates the relevance of dimethoxyphenyl methanone derivatives in developing novel anticancer drugs (Hayakawa et al., 2004).

These studies collectively highlight the diverse scientific research applications of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone and its derivatives, ranging from potential therapeutic uses to fundamental research in chemistry and biology. The ability of these compounds to act as carbonic anhydrase inhibitors, antioxidants, and anti-tumor agents, as well as their structural and physicochemical characterization, underscores their significance in scientific research.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve modifying its structure to enhance its properties or reduce any associated risks .

Properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO7S/c1-31-19-6-3-15(11-21(19)32-2)25(28)24-14-27(17-5-7-20-22(13-17)34-10-9-33-20)18-12-16(26)4-8-23(18)35(24,29)30/h3-8,11-14H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJOQNYBRJYLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCCO5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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